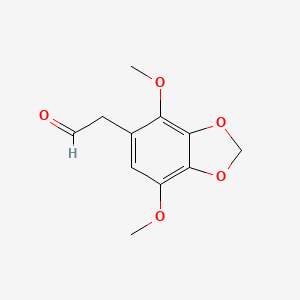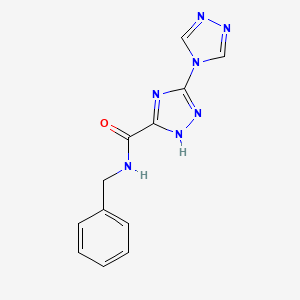![molecular formula C22H19ClN4O3 B11480277 N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B11480277.png)
N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a chlorinated dihydropyrazino-benzimidazole core linked to a methoxyphenyl group and a furamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The chlorination of the benzimidazole ring is then carried out using reagents such as thionyl chloride or phosphorus pentachloride. The dihydropyrazino moiety is introduced through a reaction with appropriate pyrazine derivatives under controlled conditions. The final step involves the coupling of the chlorinated dihydropyrazino-benzimidazole intermediate with 2-methoxyphenyl-2-furamide using coupling agents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, resulting in antiproliferative effects .
Comparison with Similar Compounds
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE can be compared with other similar compounds, such as:
3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one: This compound shares a similar core structure but lacks the methoxyphenyl and furamide groups.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar benzimidazole core but differ in the attached functional groups and their biological activities.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: This compound has a different heterocyclic core but shares some chemical properties with the target compound.
The uniqueness of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19ClN4O3 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-12-14(7-8-16(19)25-22(28)18-6-3-11-30-18)26-9-10-27-20(13-26)24-17-5-2-4-15(23)21(17)27/h2-8,11-12H,9-10,13H2,1H3,(H,25,28) |
InChI Key |
JQCQUWCKAFZAIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B11480197.png)
![5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11480201.png)
![1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11480204.png)
![5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11480208.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11480211.png)
![ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11480220.png)
![7-(2,4-Dichlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480229.png)
![10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11480236.png)
![Propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester](/img/structure/B11480237.png)
![1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime](/img/structure/B11480257.png)
![Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B11480259.png)
![1,3,6-trimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11480266.png)


